1-Adamantylzinc bromide
Overview
Description
1-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn. It is a derivative of adamantane, a tricyclic hydrocarbon, and is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry .
Mechanism of Action
Target of Action
1-Adamantylzinc bromide is an organozinc compound Organozinc compounds are generally known to participate in various organic reactions, acting as nucleophiles or bases .
Mode of Action
Organozinc compounds are generally known for their role in negishi cross-coupling reactions . In these reactions, they act as nucleophiles, attacking electrophilic carbon atoms to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that organozinc compounds play a crucial role in the synthesis of various organic compounds . They are involved in several reactions such as Negishi cross-coupling, contributing to the formation of complex organic structures .
Result of Action
It’s known that organozinc compounds, including this compound, are used as intermediates in the synthesis of various organic compounds . These compounds can have a wide range of effects depending on their final structure and function.
Action Environment
The action of this compound, like other organozinc compounds, can be influenced by various environmental factors. For instance, it’s known that organozinc compounds are air-sensitive and react with water . Therefore, they are usually handled under inert gas and stored in a cool place . The presence of other substances, such as ligands, can also affect their reactivity .
Preparation Methods
1-Adamantylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromoadamantane with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
1-Adamantylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophile. These reactions often involve palladium or nickel catalysts and proceed under mild conditions. The compound can undergo various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Oxidation and Reduction: While less common, it can be involved in oxidation-reduction reactions depending on the reaction conditions and reagents used.
Formation of Quaternary Centers: It is particularly useful in forming quaternary carbon centers, which are challenging to synthesize using other methods.
Common reagents used in these reactions include halides, triflates, and tosylates, with the major products being complex organic molecules with high degrees of functionalization .
Scientific Research Applications
1-Adamantylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and potential therapeutic uses.
Comparison with Similar Compounds
1-Adamantylzinc bromide can be compared with other organozinc compounds such as 2-adamantylzinc bromide and phenylzinc bromide. While all these compounds are used in cross-coupling reactions, this compound is unique due to its structural stability and the steric hindrance provided by the adamantyl group. This makes it particularly effective in forming quaternary carbon centers, a feature that is less pronounced in other organozinc compounds .
Similar compounds include:
- 2-Adamantylzinc bromide
- Phenylzinc bromide
- Propylzinc bromide
- Butylzinc bromide
Properties
IUPAC Name |
adamantan-1-ide;bromozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWVHBHYYPLVCD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C[C-](C2)C3.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408713 | |
Record name | 1-Adamantylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-15-0 | |
Record name | 1-Adamantylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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